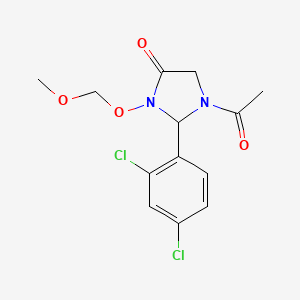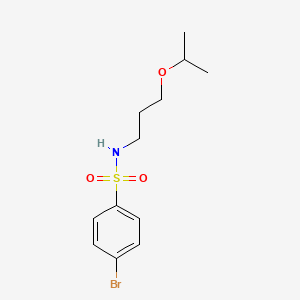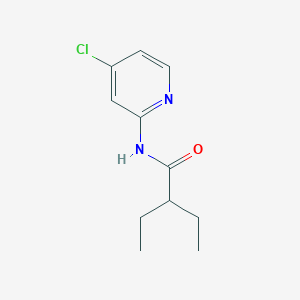
Ethyl 2-(4-bromo-3-methylphenyl)-2-oxoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-bromo-3-methylphenyl)-2-oxoacetate is an organic compound with the molecular formula C11H11BrO3. It is a derivative of phenylacetate, where the phenyl ring is substituted with a bromine atom and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-bromo-3-methylphenyl)-2-oxoacetate typically involves the esterification of 4-bromo-3-methylphenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.
化学反応の分析
Types of Reactions
Ethyl 2-(4-bromo-3-methylphenyl)-2-oxoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Substitution: Formation of derivatives like ethyl 2-(4-azido-3-methylphenyl)-2-oxoacetate.
Reduction: Formation of ethyl 2-(4-bromo-3-methylphenyl)-2-hydroxyacetate.
Oxidation: Formation of ethyl 2-(4-bromo-3-methylphenyl)-2-oxoacetic acid.
科学的研究の応用
Ethyl 2-(4-bromo-3-methylphenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor to drugs with anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-(4-bromo-3-methylphenyl)-2-oxoacetate involves its interaction with specific molecular targets, depending on the context of its use. For example, in medicinal chemistry, it may act as a prodrug that is metabolized into an active compound within the body. The bromine and carbonyl groups play crucial roles in its reactivity and interaction with biological molecules.
類似化合物との比較
Ethyl 2-(4-bromo-3-methylphenyl)-2-oxoacetate can be compared with other similar compounds such as:
Ethyl 2-(4-bromo-3-methylphenyl)acetate: Lacks the carbonyl group, leading to different reactivity and applications.
Ethyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate: Substitution of bromine with chlorine alters its chemical properties and reactivity.
Ethyl 2-(4-bromo-3-methylphenyl)-2-hydroxyacetate:
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C11H11BrO3 |
|---|---|
分子量 |
271.11 g/mol |
IUPAC名 |
ethyl 2-(4-bromo-3-methylphenyl)-2-oxoacetate |
InChI |
InChI=1S/C11H11BrO3/c1-3-15-11(14)10(13)8-4-5-9(12)7(2)6-8/h4-6H,3H2,1-2H3 |
InChIキー |
PKUOQTIEFXFGAU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(R)-(2'-methoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B14890874.png)

![4,7-Dibromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B14890888.png)
![1,3-dioxo-1H,3H-benzo[de]isochromene-5-sulfonic acid](/img/structure/B14890890.png)







![[(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate](/img/structure/B14890944.png)
